

A Comparative Guide to the Selectivity of OX04529 for GPR84

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Compound of Interest

Compound Name: OX04529
Cat. No.: B15609086

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This guide provides a detailed comparison of the G protein-coupled receptor 84 (GPR84) agonist, **OX04529**, with other alternative modulators. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the selectivity and performance of this compound based on available experimental data.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is a Gi-coupled receptor primarily expressed in immune cells such as macrophages and neutrophils.[1][2] Its expression can be significantly upregulated under inflammatory conditions.[1][3] Endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), and its activation is linked to pro-inflammatory and pro-phagocytic cellular responses.[1][4][5] The signaling cascade initiated by GPR84 activation involves coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway is critical for the receptor's role in augmenting inflammatory responses and enhancing phagocytosis.[1][7]

OX04529: A Potent and Biased GPR84 Agonist

OX04529 is a potent, selective, and orally bioavailable agonist for GPR84.[8][9] Developed as an optimized version of the earlier agonist DL-175, **OX04529** demonstrates exceptionally high potency in activating the G-protein signaling pathway while showing no significant engagement with the β -arrestin pathway.[10][11] This G-protein bias is a key characteristic of the compound.

Quantitative Comparison of GPR84 Modulators

The performance of **OX04529** is best understood in the context of other known GPR84 agonists and antagonists. The following tables summarize the quantitative data for potency and activity.

Table 1: Potency of GPR84 Agonists

Compound	Type	Potency (EC50)	Assay Type	Reference
OX04529	Synthetic Agonist (Biased)	0.0185 nM (18.5 pM)	cAMP Inhibition	[8][9][12]
OX04528	Synthetic Agonist (Biased)	0.00598 nM (5.98 pM)	cAMP Inhibition	[9][12]
PSB-17365	Synthetic Agonist (Biased)	2.5 nM	cAMP Inhibition	[9]
PSB-1584	Synthetic Agonist	5.0 nM	cAMP Inhibition	[9]
DL-175	Synthetic Agonist (Biased)	33 nM	Not Specified	[9]
6-OAU	Synthetic Agonist	318 nM	Chemotaxis	[5]

Table 2: Selectivity Profile of OX04529

Parameter	Result	Assay Type	Reference
GPR84 Agonism (Gai)	EC50 = 0.0185 nM	cAMP Inhibition	[8][12]
β-Arrestin-2 Recruitment	No detectable effect up to 80 μM	β-Arrestin Assay	[10][11]
FFA1 (GPR40) Activity	Inactive	FLIPR Assay	[12]
FFA4 (GPR120) Activity	Inactive	FLIPR Assay	[12]
CB2 Activity	Inactive	FLIPR Assay	[12]

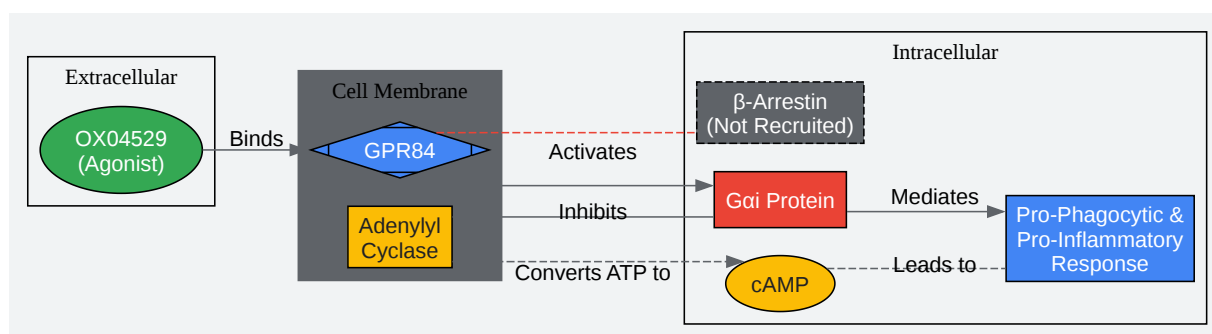
Table 3: Activity of GPR84 Antagonists

Compound	Type	Potency (IC50)	Notes	Reference
GLPG1205	Synthetic Antagonist	Not Specified	Has been tested in clinical trials. [1]	[1][7]
TUG-2181	Synthetic Antagonist	34 nM	Inhibits agonist-induced ROS production.	[9]
PBI-4050	Synthetic Antagonist	Sub-millimolar	Also a weak GPR40 agonist.	[13]
PBI-4547	Synthetic Antagonist	20x more potent than PBI-4050	Also a GPR40/GPR120 agonist.	[9][13]

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

GPR84 activation by an agonist like **OX04529** primarily triggers the Gai signaling cascade. This inhibits adenylyl cyclase, reducing cAMP levels, and leads to downstream cellular responses such as enhanced phagocytosis. The receptor's strong bias means the alternative β -arrestin pathway is not significantly recruited.



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Caption: GPR84 signaling cascade initiated by agonist binding.

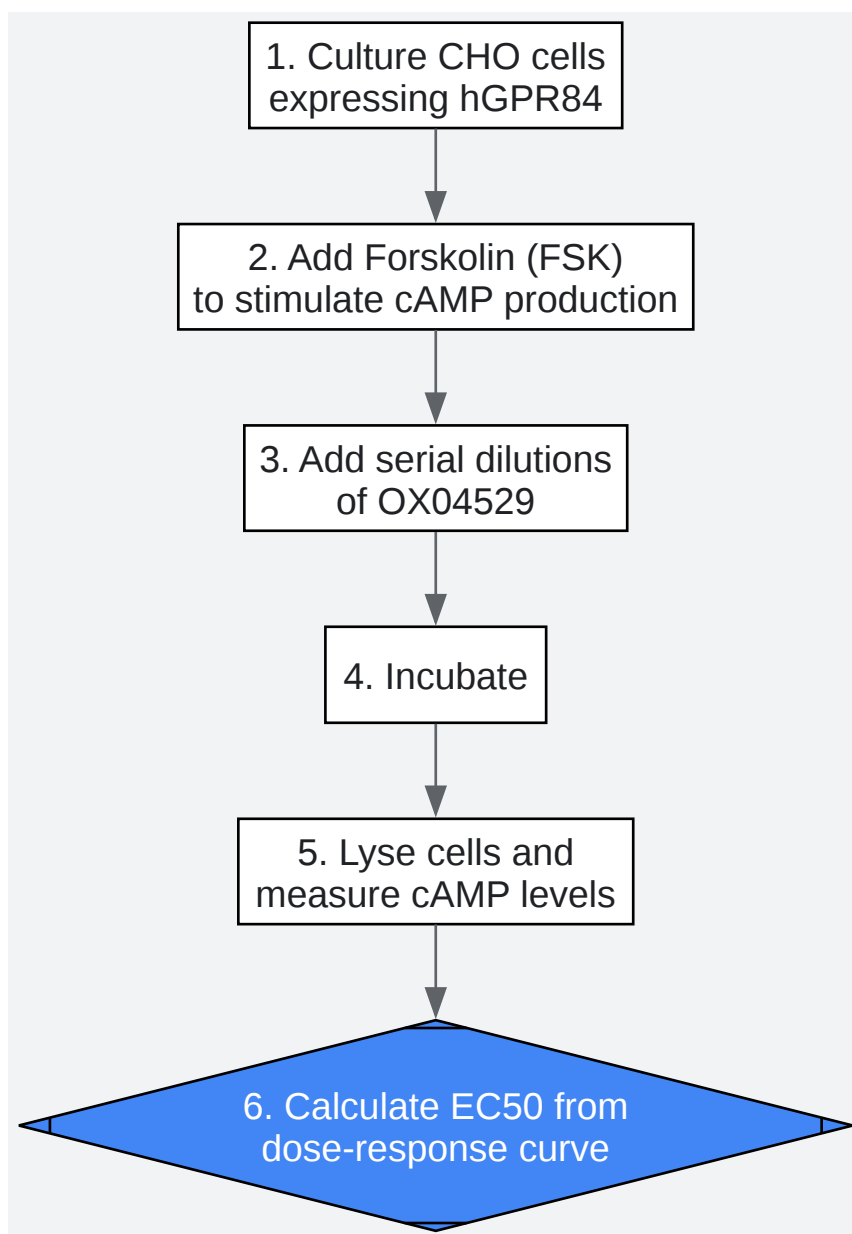
Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to characterize GPCR function and selectivity.

cAMP Inhibition Assay

This assay is fundamental for quantifying the activity of agonists for Gai-coupled receptors like GPR84.

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured.
- **Stimulation:** Cells are treated with forskolin (FSK), a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels.
- **Agonist Addition:** Cells are co-incubated with FSK and varying concentrations of the test compound (e.g., **OX04529**).
- **Measurement:** The resulting intracellular cAMP concentration is measured, typically using a luminescence or fluorescence-based detection kit.
- **Analysis:** The ability of the agonist to inhibit FSK-induced cAMP production is quantified, and an EC50 value is determined. **OX04529** shows an EC50 of 18.5 pM in this assay.^[9]



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Caption: Workflow for a typical GPR84 cAMP inhibition assay.

β-Arrestin Recruitment Assay

This assay determines if receptor activation leads to the recruitment of β-arrestin, a key step in a separate signaling pathway that often leads to receptor internalization and desensitization.

OX04529 and its analogue OX04528 showed no detectable β-arrestin recruitment, highlighting their strong G-protein signaling bias.^{[10][11]}

Selectivity Profiling (FLIPR Assay)

To confirm selectivity, compounds are tested against a panel of other relevant receptors.

OX04529 was found to be inactive when tested in Fluorometric Imaging Plate Reader (FLIPR) assays against other free fatty acid receptors (FFA1, FFA4) and the cannabinoid receptor 2 (CB2), confirming its high selectivity for GPR84.[12]

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